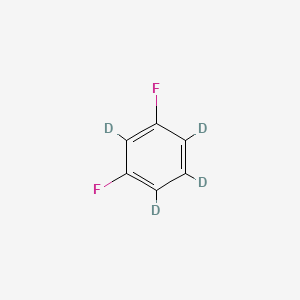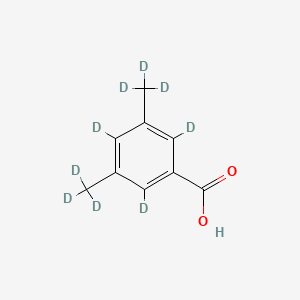
1-オキソバッケノライド S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxobakkenolide S is a sesquiterpenoid compound with the molecular formula C15H20O4 and a molecular weight of 264.32. It is isolated from the roots of Petasites formosanus, a plant known for its medicinal properties. This compound is characterized by its unique spiro structure, which contributes to its diverse biological activities.
科学的研究の応用
1-Oxobakkenolide S has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: 1-Oxobakkenolide S is used in the development of new pharmaceuticals and as a lead compound in drug discovery
準備方法
Synthetic Routes and Reaction Conditions: 1-Oxobakkenolide S can be synthesized through various chemical reactions involving the formation of its spiro structure. One common method involves the cyclization of precursor molecules under specific conditions to form the spiro ring system. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the desired product.
Industrial Production Methods: Industrial production of 1-Oxobakkenolide S involves the extraction of the compound from Petasites formosanus roots. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form. Advanced techniques such as high-performance liquid chromatography (HPLC) are often used to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions: 1-Oxobakkenolide S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
作用機序
The mechanism of action of 1-Oxobakkenolide S involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and cancer-related pathways. The compound’s unique spiro structure allows it to bind effectively to these targets, thereby influencing cellular processes and signaling pathways .
類似化合物との比較
- Bakkenolide A (CAS 19906-72-0)
- Bakkenolide III (CAS 24909-95-3)
- Bakkenolide B (CAS 18455-98-6)
- Bakkenolide IIIa (CAS 915289-60-0)
- Bakkenolide D (CAS 18456-03-6)
- Bakkenolide Db (CAS 226711-23-5)
- Glochicoccin D (CAS 927812-23-5)
- Muscone (CAS 541-91-3)
- Officinaruminane B (CAS 1246282-67-6)
Comparison: 1-Oxobakkenolide S stands out due to its unique spiro structure, which is not commonly found in other similar compounds. This structural feature contributes to its distinct biological activities and potential therapeutic applications. While other bakkenolides share some structural similarities, the specific arrangement of atoms and functional groups in 1-Oxobakkenolide S gives it unique properties that are of particular interest in scientific research and drug development .
特性
IUPAC Name |
3-hydroxy-7,7a-dimethyl-4'-methylidenespiro[1,3,3a,5,6,7-hexahydroindene-2,3'-oxolane]-2',4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-10(16)11-12(17)15(7-14(8,11)3)9(2)6-19-13(15)18/h8,11-12,17H,2,4-7H2,1,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPYCDJQTAYYAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2C1(CC3(C2O)C(=C)COC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide](/img/structure/B591101.png)
